molecular formula C18H16N4O4S B2679870 Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate CAS No. 489402-85-9

Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate

Cat. No.: B2679870
CAS No.: 489402-85-9
M. Wt: 384.41
InChI Key: JLTVKAYEYDTELP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole ring is then reacted with a thiol to form the thioether linkage.

    Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.

    Amidation: The acetylated compound is then reacted with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones can be formed.

    Reduction: Reduced forms of the oxadiazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the pyridine ring can coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like nicotinamide or pyridoxine.

    Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole.

    Benzoate Esters: Compounds like methyl 4-aminobenzoate.

Uniqueness

Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the oxadiazole and pyridine rings in a single molecule allows for diverse interactions and applications.

Properties

IUPAC Name

ethyl 4-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-3-5-14(6-4-13)20-15(23)11-27-18-22-21-16(26-18)12-7-9-19-10-8-12/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTVKAYEYDTELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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